(2R,5S)-5-Cyclopentyl-2-methylpiperidine

PI3Kδ Kinase Inhibition Cellular Assay

(2R,5S)-5-Cyclopentyl-2-methylpiperidine (CAS 2378490-74-3) is a chiral piperidine derivative characterized by a 2-methyl group and a 5-cyclopentyl substituent on the piperidine ring. As a racemic mixture of the (2R,5S) enantiomeric pair, it serves as a valuable building block in medicinal chemistry, particularly for the synthesis of G-Protein Coupled Receptor (GPCR) modulators and central nervous system (CNS) drug candidates.

Molecular Formula C11H21N
Molecular Weight 167.296
CAS No. 2378490-74-3
Cat. No. B2360844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-5-Cyclopentyl-2-methylpiperidine
CAS2378490-74-3
Molecular FormulaC11H21N
Molecular Weight167.296
Structural Identifiers
SMILESCC1CCC(CN1)C2CCCC2
InChIInChI=1S/C11H21N/c1-9-6-7-11(8-12-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3/t9-,11-/m1/s1
InChIKeyHGPFSZCYHPLMEF-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5S)-5-Cyclopentyl-2-methylpiperidine Overview


(2R,5S)-5-Cyclopentyl-2-methylpiperidine (CAS 2378490-74-3) is a chiral piperidine derivative characterized by a 2-methyl group and a 5-cyclopentyl substituent on the piperidine ring. As a racemic mixture of the (2R,5S) enantiomeric pair, it serves as a valuable building block in medicinal chemistry, particularly for the synthesis of G-Protein Coupled Receptor (GPCR) modulators and central nervous system (CNS) drug candidates . The compound's defined stereochemistry and rigid cyclopentyl moiety provide a distinct three-dimensional scaffold that can be leveraged for structure-activity relationship (SAR) studies [1]. The presence of the secondary amine within the piperidine ring allows for further functionalization, making it a versatile intermediate for the development of bioactive molecules .

Chiral piperidine building block for medicinal chemistry
Defined (2R,5S) stereochemistry for SAR studies
Intermediate for GPCR modulator and CNS candidate synthesis
Secondary amine enables further functionalization

(2R,5S)-5-Cyclopentyl-2-methylpiperidine: Why Generics Fall Short


Direct substitution with generic, achiral piperidines or diastereomeric mixtures of 5-cyclopentyl-2-methylpiperidine is not scientifically valid due to the profound impact of stereochemistry and substituent pattern on biological activity. The specific (2R,5S) configuration, combined with the unique steric bulk and conformational rigidity imposed by the 5-cyclopentyl group, dictates molecular recognition and binding affinity at target sites [1]. Related analogs, such as the (2R,5S)-5-ethyl-2-methylpiperidine or the diastereomeric mixture (CAS 1697457-35-4), exhibit altered physicochemical and pharmacological profiles that cannot be assumed to be equivalent . Therefore, procurement decisions must be based on the precise stereochemical and structural identity of (2R,5S)-5-Cyclopentyl-2-methylpiperidine to ensure reproducibility and validity in SAR campaigns and drug discovery programs .

Achiral piperidines
Lack stereochemical specificity; may not reproduce target binding or SAR outcomes.
5-Ethyl analog
Reduced steric bulk increases conformational flexibility, potentially altering selectivity profiles.
Diastereomeric mixtures
Inconsistent stereochemistry can introduce variable biological activity, complicating data interpretation.

(2R,5S)-5-Cyclopentyl-2-methylpiperidine: Evidence vs Analogs


PI3Kδ Inhibition Potency Comparison

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, (2R,5S)-5-Cyclopentyl-2-methylpiperidine exhibited a significant difference in potency compared to structurally related piperidine derivatives. The target compound demonstrated an IC50 of 374 nM, whereas another piperidine derivative with a different substitution pattern (CHEMBL2165502) showed a more potent IC50 of 102 nM [1]. This 3.7-fold difference in potency highlights the critical role of the cyclopentyl and methyl substituents in modulating kinase inhibition. The data underscores that even subtle modifications to the piperidine core can drastically alter biological activity, directly impacting lead optimization decisions [1].

PI3Kδ Potency
Reported
Target: IC50 374 nM
Comparator CHEMBL2165502: 102 nM
3.7× lower potency
Supports PI3Kδ inhibitor scaffold SAR evaluation context.
Ri-1 cell assay, human serum present
PI3Kδ Kinase Inhibition Cellular Assay

Orexin Receptor Selectivity Profile

While direct data for the target compound is not available, a closely related (2R,5S)-piperidine derivative (US10227336, Example 3) provides quantitative insight into the receptor selectivity achievable with this stereochemical scaffold. This analog demonstrated an IC50 of 7.71 μM for OX1 receptor antagonism, while a structural variant (Example 16) showed reduced potency with an IC50 of 10.0 μM [1]. This indicates that the (2R,5S) scaffold can be tuned for selective orexin receptor modulation, a therapeutic area of interest for sleep and addiction disorders. The 1.3-fold difference in IC50 between these two closely related compounds highlights the sensitivity of the target to specific substituents on the (2R,5S)-piperidine core.

OX1 Selectivity
Class-level
Analog Ex.3: IC50 7.71 μM
Analog Ex.16: 10.0 μM
1.3× difference
Class-level evidence; (2R,5S) scaffold can achieve micromolar OX1 potency with substituent tuning.
In vitro binding, patent data
Orexin Receptor GPCR Antagonism Selectivity

Conformational Impact of 5-Cyclopentyl Substituent

The 5-cyclopentyl group on the (2R,5S)-2-methylpiperidine scaffold introduces distinct steric bulk and conformational constraints compared to smaller alkyl substituents like the 5-ethyl analog . While direct quantitative binding data is unavailable for the target compound, the increased van der Waals volume and restricted bond rotation of the cyclopentyl ring are known to influence molecular recognition and binding pocket complementarity [1]. This structural feature is hypothesized to enhance selectivity for certain biological targets, such as GPCRs and enzymes with deep hydrophobic pockets, by limiting the number of productive binding conformations. In contrast, the less sterically demanding 5-ethyl analog (CAS not provided) may exhibit a different selectivity profile due to greater conformational flexibility .

Steric Profile
Data to verify
Cyclopentyl (C5H9): larger VdW volume, restricted rotation vs. ethyl (C2H5) flexible
Conformational restriction may enhance binding pocket selectivity.
Qualitative structural comparison
Conformational Analysis Steric Hindrance Molecular Recognition

Lack of COX-2 Inhibitory Activity

In an assay measuring inhibition of COX-2 activity, a related piperidine derivative (US9388139, Compound 5) demonstrated an IC50 greater than 100 μM (>1.00E+5 nM) [1]. This indicates a lack of significant COX-2 inhibition at relevant concentrations. While this data is for a structural analog, it suggests that the general class of piperidine derivatives to which (2R,5S)-5-Cyclopentyl-2-methylpiperidine belongs may possess a favorable safety profile with respect to COX-2-mediated side effects (e.g., gastrointestinal toxicity) [2]. This is a key differentiator when selecting a scaffold for chronic therapeutic applications where COX-2 inhibition is undesirable.

COX-2 Liability
Class-level
Analog Compound 5: IC50 > 100 μM
Class-level data suggests low COX-2 inhibition propensity; supports safety endpoint screening.
In vitro COX-2 assay
COX-2 Selectivity Safety Pharmacology

(2R,5S)-5-Cyclopentyl-2-methylpiperidine: Applications & Procurement


PI3Kδ Inhibitor SAR Optimization

Medicinal chemistry teams focused on developing selective PI3Kδ inhibitors for oncology or immunology indications can utilize (2R,5S)-5-Cyclopentyl-2-methylpiperidine as a key intermediate or scaffold for SAR exploration. Its moderate potency (IC50 = 374 nM in a cellular PI3Kδ assay) provides a well-defined baseline for evaluating the impact of further structural modifications on kinase inhibition [1]. The compound serves as a valuable comparator to more potent analogs (e.g., IC50 = 102 nM) to understand the structural determinants of PI3Kδ activity [1].

GPCR Ligand Development with (2R,5S) Scaffold

Researchers engaged in GPCR drug discovery, particularly for orexin receptors, can procure this compound as a versatile building block. The (2R,5S) stereochemistry and 5-cyclopentyl substituent provide a unique three-dimensional framework for exploring receptor binding pockets [1]. As evidenced by related analogs, this scaffold can be elaborated to achieve micromolar potency at OX1 receptors, with the potential to tune selectivity through further derivatization [1]. The compound's use as an intermediate enables the rapid generation of focused libraries for hit-to-lead optimization.

CNS Drug Discovery: Conformational Restriction

In CNS drug discovery programs, (2R,5S)-5-Cyclopentyl-2-methylpiperidine is of particular interest due to the conformational rigidity imparted by the 5-cyclopentyl group [1]. This structural feature can enhance target selectivity and potentially improve blood-brain barrier penetration by reducing the number of rotatable bonds. Researchers can employ this compound as a privileged scaffold to develop ligands for CNS targets, such as GPCRs and ion channels, where precise molecular recognition is critical [2].

Selectivity Profiling & Safety Pharmacology

For teams concerned with off-target effects, particularly COX-2 inhibition, (2R,5S)-5-Cyclopentyl-2-methylpiperidine and its derivatives offer a promising starting point. Based on data from a related piperidine analog (IC50 > 100 μM for COX-2), this scaffold is expected to have a low propensity for COX-2-mediated gastrointestinal toxicity [1]. Procuring this compound allows for early-stage selectivity profiling against a panel of safety-relevant targets, enabling informed decisions about lead series advancement and the mitigation of potential safety liabilities [1].

Application
Selection Property
Validation Focus
PI3Kδ Inhibitor SAR Studies
PI3Kδ inhibition potency baseline (reported)
Cellular AKT phosphorylation assay context
GPCR Ligand Development
(2R,5S) stereochemical scaffold
OX1 receptor selectivity profiling
CNS Drug Discovery
Conformationally restricted cyclopentyl scaffold
Binding pocket complementarity and BBB penetration potential review
Safety-Related Target Profiling
Reported low COX-2 inhibition propensity (class-level)
COX-2 enzyme assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5S)-5-Cyclopentyl-2-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.